molecular formula C20H19NO4 B5650908 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No. B5650908
M. Wt: 337.4 g/mol
InChI Key: XHQNCCWZUZGTHO-UHFFFAOYSA-N
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Description

Compounds with a core structure of 2-oxo-2H-chromen (chromone) are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of various substituents into the chromone framework can result in compounds with enhanced and targeted properties.

Synthesis Analysis

The synthesis of chromone derivatives typically involves strategies like the cyclization of appropriately substituted phenols or through reactions involving o-hydroxyaryl ketones. For instance, compounds such as 2-oxo-2H-chromen derivatives have been synthesized using various methods that might include reactions under specific conditions to introduce the desired functional groups at particular positions on the chromone ring (Čačić et al., 2009).

Molecular Structure Analysis

The molecular structure of chromone derivatives is characterized by X-ray crystallography, NMR (nuclear magnetic resonance), and other spectroscopic techniques. These analyses reveal the arrangement of atoms within the molecule, the configuration of substituents, and intramolecular interactions, such as hydrogen bonding, that can influence the compound's stability and reactivity (Yoon, S. Yoo, & W. Shin, 1998).

properties

IUPAC Name

2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-15-8-9-17(24-11-18(21)22)13(2)19(15)25-20(23)16(12)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQNCCWZUZGTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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